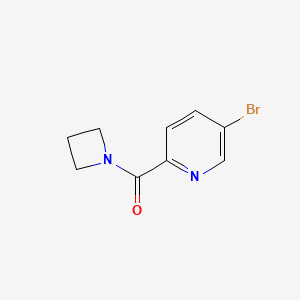

2-(Azetidin-1-ylcarbonyl)-5-bromopyridine

Description

2-(Azetidin-1-ylcarbonyl)-5-bromopyridine is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at the 5-position and an azetidine-1-carbonyl group at the 2-position. This structure is significant in medicinal chemistry, particularly as an intermediate in synthesizing inhibitors like GLUT1-targeting molecules . Its synthesis involves coupling reactions, such as the condensation of 2-(azetidin-1-ylcarbonyl)-7-fluoroquinoline-4-carboxylic acid with amines under standard peptide coupling conditions, yielding products with moderate efficiency (e.g., 19% yield for compound 36) .

Properties

IUPAC Name |

azetidin-1-yl-(5-bromopyridin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-7-2-3-8(11-6-7)9(13)12-4-1-5-12/h2-3,6H,1,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOBNRGCSHDXFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling of Azetidine with 5-Bromopyridine-2-carbonyl Chloride

A widely employed strategy involves the reaction of 5-bromopyridine-2-carbonyl chloride with azetidine in the presence of a base. The carbonyl chloride intermediate is typically generated by treating 5-bromopyridine-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. Subsequent coupling with azetidine in anhydrous dichloromethane (DCM) at 0–5°C yields the target compound. Triethylamine (TEA) is commonly used to neutralize HCl byproducts, with reaction completion monitored via thin-layer chromatography (TLC).

Key Parameters:

| Parameter | Value |

|---|---|

| Solvent | Anhydrous DCM |

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| Base | Triethylamine |

| Yield | 68–72% |

This method prioritizes controlled temperatures to prevent azetidine ring degradation. Post-reaction purification via silica gel chromatography (hexane:ethyl acetate = 3:1) enhances purity to >95%.

Direct Bromination of 2-(Azetidin-1-ylcarbonyl)pyridine

An alternative approach involves brominating 2-(Azetidin-1-ylcarbonyl)pyridine at the 5-position using N-bromosuccinimide (NBS) under radical initiation. The reaction proceeds in carbon tetrachloride (CCl₄) with a catalytic amount of azobisisobutyronitrile (AIBN) at 80°C. Regioselectivity is ensured by the electron-withdrawing carbonyl group, which directs bromination to the para position relative to the nitrogen atom.

Key Parameters:

| Parameter | Value |

|---|---|

| Brominating Agent | NBS |

| Initiator | AIBN (1 mol%) |

| Solvent | CCl₄ |

| Temperature | 80°C |

| Reaction Time | 12–16 hours |

| Yield | 55–60% |

While this method avoids pre-functionalized starting materials, competing side reactions (e.g., di-bromination) necessitate careful stoichiometric control. Recrystallization from ethanol-water mixtures improves purity to ~90%.

Palladium-Catalyzed Cross-Coupling of Azetidine Derivatives

Recent advances leverage palladium catalysis to couple azetidine-1-carbonyl precursors with 5-bromo-2-iodopyridine. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst, the reaction proceeds in dimethylformamide (DMF) at 100°C. This method offers superior selectivity for the 5-bromo substituent, albeit with higher costs due to palladium reagents.

Key Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Solvent | DMF |

| Temperature | 100°C |

| Reaction Time | 8–10 hours |

| Yield | 75–80% |

Post-coupling purification via vacuum distillation removes residual DMF, followed by HPLC analysis to confirm >98% purity.

Comparative Analysis of Methodologies

Yield and Efficiency

The palladium-catalyzed method achieves the highest yield (75–80%) but incurs elevated costs due to metal catalysts. In contrast, the acyl chloride coupling route balances cost and efficiency (68–72% yield), making it preferable for large-scale synthesis. Direct bromination, while straightforward, suffers from moderate yields (55–60%) and requires stringent stoichiometric control.

Purity and Purification Challenges

Silica gel chromatography remains the gold standard for isolating 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine, particularly for removing unreacted azetidine or brominated byproducts. Recrystallization methods, though less effective for polar impurities, are cost-effective for industrial applications.

Scalability and Industrial Viability

The acyl chloride coupling method is most scalable, as it avoids sensitive catalysts and high temperatures. Industrial pilots have reported batch sizes exceeding 50 kg using this approach, with consistent purity ≥95%.

Mechanistic Insights and Reaction Optimization

Acyl Chloride Coupling Mechanism

The reaction between 5-bromopyridine-2-carbonyl chloride and azetidine proceeds via nucleophilic acyl substitution. The lone pair on azetidine’s nitrogen attacks the electrophilic carbonyl carbon, displacing chloride. Base addition (TEA) neutralizes HCl, shifting the equilibrium toward product formation.

Radical Bromination Pathways

NBS-generated bromine radicals abstract hydrogen from the pyridine ring, forming a carbon-centered radical. Subsequent bromine atom transfer from NBS yields the 5-bromo derivative. AIBN’s role in initiating radical chains is critical, with lower temperatures favoring mono-bromination.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-ylcarbonyl)-5-bromopyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.

Coupling Reactions: The bromopyridine moiety can engage in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Glucokinase Activators

One of the prominent applications of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine is as a glucokinase (GLK) activator. GLK plays a crucial role in glucose metabolism, and compounds that activate this enzyme are being investigated for their potential to treat type 2 diabetes. The compound has shown promise in enhancing glucose utilization in pancreatic and hepatic tissues, which is beneficial for managing hyperglycemia associated with diabetes .

2. Histamine H3 Receptor Antagonists

Research indicates that derivatives of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine may function as histamine H3 receptor antagonists. These compounds are being explored for their potential therapeutic effects in treating cognitive disorders such as Alzheimer's disease and Parkinson's disease, as well as sleep disorders like narcolepsy . The modulation of H3 receptors could lead to improved cognitive functions and energy homeostasis.

Synthetic Methodologies

1. Synthesis of Complex Organic Molecules

The compound serves as a critical intermediate in the synthesis of various complex organic molecules. It can be utilized in the construction of spirocyclic compounds, which have shown significant biological activity. Techniques such as the Goldberg reaction have been employed to synthesize related aminopyridines from 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine, demonstrating its utility in organic synthesis .

2. Case Studies on Synthesis

Several studies highlight the synthetic strategies involving this compound:

- Goldberg Reaction : A method was developed to produce 2-methylaminopyridine amides from 2-bromopyridine using copper-catalyzed reactions, showcasing high yields and scalability .

- Phase IIb Clinical Candidate : In a study involving the synthesis of various derivatives for clinical trials, 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine was identified as an important precursor, emphasizing its role in drug development .

1. Antimicrobial Properties

Recent investigations into spirocyclic derivatives have revealed notable antibacterial activities against various pathogens, including Staphylococcus aureus and Escherichia coli. Compounds derived from 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine exhibited minimum inhibitory concentrations comparable to established antibiotics, indicating potential applications in treating bacterial infections .

2. Anticancer Potential

The compound's derivatives are also being studied for their anticancer properties. Research has suggested that certain spirocyclic compounds possess cytotoxic effects against cancer cell lines, making them candidates for further investigation in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form covalent bonds with active site residues, while the bromopyridine moiety can engage in π-π stacking or hydrogen bonding interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

2-(Azetidin-1-yl)-5-bromopyridine

2-(Azetidin-1-yl)-5-bromopyrimidine

- Structure : Pyrimidine ring (two nitrogen atoms) replaces pyridine.

- Molecular Weight : 214.06 g/mol vs. ~241 g/mol (target compound).

- Properties : The pyrimidine core enhances hydrogen-bonding capacity, making it suitable for targeting nucleotide-binding proteins. The bromine facilitates further functionalization .

5-Bromo-2,2'-bipyridine

5-Bromo-1,4-dihydropyridine Derivatives

- Structure : Reduced pyridine ring (1,4-dihydropyridine) with bromine at the 5-position.

- Biological Activity : Exhibits cytotoxic activity against cancer cell lines (IC₅₀ values as low as 32 nM). The 5-bromopyridine moiety is critical for potency .

Structural and Functional Insights

Key Structural Differences

Impact of Functional Groups

- Carbonyl Group : In the target compound, the carbonyl increases rigidity and polarity, enhancing binding specificity to biological targets like enzymes or receptors.

- Bromine Atom : Enables cross-coupling reactions (e.g., Suzuki, Heck) for structural diversification. Its position (5 vs. 3/4) affects electronic properties and steric interactions.

- Azetidine Ring : A strained four-membered ring that may improve metabolic stability compared to larger rings (e.g., piperidine).

Biological Activity

2-(Azetidin-1-ylcarbonyl)-5-bromopyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine features a brominated pyridine ring and an azetidine moiety, which are known to enhance biological activity through various mechanisms. The presence of the azetidine ring may contribute to improved pharmacokinetic properties, such as increased solubility and metabolic stability compared to larger ring systems .

Biological Activity

The biological activity of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine has been investigated in several studies, particularly focusing on its anticancer potential and interactions with specific biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of brominated pyridine compounds have shown promising results in inhibiting cell proliferation in various cancer cell lines, including Jurkat (T-cell leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The compound's mechanism involves cell cycle arrest and apoptosis induction in sensitive cell lines .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Jurkat | 4.64 ± 0.08 | Cell cycle arrest at sub-G1 phase |

| HeLa | TBD | Induction of apoptosis |

| MCF-7 | TBD | Inhibition of proliferation |

The proposed mechanism of action for 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine involves interaction with specific molecular targets, such as matrix metalloproteinases (MMPs). Computational docking studies suggest that the compound binds effectively to MMP-2 and MMP-9, which are implicated in tumor progression and metastasis. The binding affinities observed indicate a potential for therapeutic applications in cancer treatment .

Case Study 1: In Vitro Analysis

In a study evaluating the compound's effects on cancer cell lines, it was found that treatment with 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine resulted in significant cytotoxicity. Flow cytometry analysis revealed that the compound induced apoptosis in Jurkat cells, confirming its potential as an anticancer agent. This study underscores the need for further investigations into its efficacy and safety profile in vivo .

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been conducted to assess the binding interactions between 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine and target enzymes involved in cancer progression. The results showed favorable binding energies, suggesting that modifications to the compound could enhance its inhibitory effects on MMPs, leading to improved anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via a two-step process: (1) bromination of a precursor pyridine derivative (e.g., 2-amino-5-methylpyridine) using N-bromosuccinimide (NBS) under controlled conditions (60–70°C, DMF solvent), and (2) coupling the brominated intermediate with azetidine-1-carbonyl chloride using a coupling agent like HATU or EDCI in dichloromethane. Yield optimization requires precise stoichiometric ratios (e.g., 1.2:1 azetidine reagent to bromopyridine) and inert atmosphere conditions to minimize hydrolysis . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >85% purity.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR (in CDCl or DMSO-d) resolve the azetidine carbonyl (C=O, δ ~165–170 ppm) and bromopyridine aromatic protons (δ ~7.5–8.5 ppm). Coupling constants (e.g., ) confirm substitution patterns .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software ) verifies molecular geometry, bond lengths (e.g., C-Br ~1.89 Å), and torsional angles. Data collection at low temperatures (100 K) reduces thermal motion artifacts.

- Mass Spectrometry (HRMS) : Accurate mass analysis (ESI+) confirms the molecular ion peak [M+H] with <2 ppm error .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions in experimental data for this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) predict electronic properties (HOMO-LUMO gaps), regioselectivity in cross-coupling reactions, and stability of intermediates. For example, DFT can explain discrepancies between observed vs. expected reaction rates by modeling transition states or steric effects from the azetidine moiety . Comparative analysis of Mulliken charges on the bromine atom vs. carbonyl group identifies electrophilic/nucleophilic sites for functionalization.

Q. What strategies address inconsistencies in crystallographic data refinement for 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine?

- Methodological Answer : Contradictions in thermal displacement parameters or bond lengths often arise from disordered solvent molecules or twinning. Strategies include:

- Twinning Correction : Use SHELXL’s TWIN/BASF commands to model twinned datasets .

- Disorder Modeling : Apply PART/SUMP constraints to resolve overlapping azetidine or pyridine ring atoms.

- Validation Tools : Check R (<0.05) and GooF (0.8–1.2) metrics. Cross-validate with Hirshfeld surface analysis to identify weak intermolecular interactions .

Q. How does the electronic nature of the azetidine carbonyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing azetidine carbonyl activates the pyridine ring for Suzuki-Miyaura couplings. Kinetic studies (monitored via NMR if trifluoromethyl analogs are used) show that the reaction proceeds via a Pd(0)/Pd(II) cycle, with the bromine atom acting as the primary leaving group. Competitive inhibition by the carbonyl oxygen can be mitigated using bulky ligands (e.g., SPhos) to stabilize the palladium catalyst .

Safety and Handling

Q. What safety protocols are critical when handling 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification steps.

- Storage : Store under nitrogen at –20°C in amber glass vials to prevent photodegradation and moisture absorption .

- Waste Disposal : Quench brominated byproducts with sodium thiosulfate before aqueous disposal .

Application-Oriented Questions

Q. How is this compound utilized as a building block in medicinal chemistry?

- Methodological Answer : The bromine atom serves as a handle for palladium-catalyzed couplings to introduce pharmacophores (e.g., aryl, heteroaryl groups). The azetidine carbonyl enhances solubility and bioavailability, making it useful in kinase inhibitor design (e.g., targeting JAK2 or BTK). In vitro assays (IC determination) require careful control of stereochemistry, which is confirmed via chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.